I5B2

Descripción

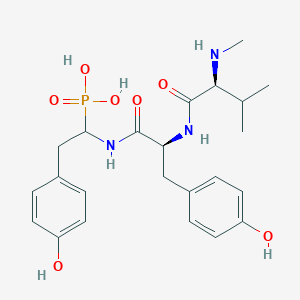

from Actinomadura; consist of 1 mol of Tyr, N-MeVal & 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid

Propiedades

Número CAS |

93768-49-1 |

|---|---|

Fórmula molecular |

C23H32N3O7P |

Peso molecular |

493.5 g/mol |

Nombre IUPAC |

[2-(4-hydroxyphenyl)-1-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]propanoyl]amino]ethyl]phosphonic acid |

InChI |

InChI=1S/C23H32N3O7P/c1-14(2)21(24-3)23(30)25-19(12-15-4-8-17(27)9-5-15)22(29)26-20(34(31,32)33)13-16-6-10-18(28)11-7-16/h4-11,14,19-21,24,27-28H,12-13H2,1-3H3,(H,25,30)(H,26,29)(H2,31,32,33)/t19-,20?,21-/m0/s1 |

Clave InChI |

AFAFFSSNAUKMNO-YSTUSHMSSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)P(=O)(O)O)NC |

SMILES canónico |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)P(=O)(O)O)NC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

I5B2; I5-B2; I5 B2; |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery of I5B2: An Angiotensin-Converting Enzyme Inhibitor from Actinomadura sp.

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and experimental protocols related to the I5B2, a potent angiotensin-converting enzyme (ACE) inhibitor isolated from the actinomycete Actinomadura sp. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in natural product-based ACE inhibitors.

Introduction to ACE Inhibition and the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance in the body. A key enzyme in this system is the angiotensin-converting enzyme (ACE), which catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure. This mechanism is the basis for a major class of antihypertensive drugs.

The discovery of natural product inhibitors of ACE has been a significant area of research, providing novel scaffolds for drug development. Among the microorganisms known to produce bioactive secondary metabolites, the genus Actinomadura has been identified as a source of unique ACE inhibitors.

The this compound ACE Inhibitor

This compound is a phosphorus-containing ACE inhibitor that was isolated from the culture broth of Actinomadura sp. No. 937ZE-1.[1] It is a peptide-like molecule composed of N-methylvaline, tyrosine, and the unusual amino acid 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid.[1] The same microorganism was also found to produce another ACE inhibitor, I5B1, which was identified as being identical to a previously discovered compound, K-4, also from an Actinomadura species.[1]

Quantitative Data

The inhibitory activity of this compound against angiotensin-converting enzyme is summarized in the table below. Further quantitative data from the original discovery, such as fermentation titer and purification yields, are not available in the accessed literature.

| Compound | Source Organism | IC50 (μM) |

| This compound | Actinomadura sp. No. 937ZE-1 | 0.091 |

Table 1: Inhibitory activity of this compound against angiotensin-converting enzyme.[2][3]

Experimental Protocols

While the specific protocols used for the discovery of this compound are not detailed in the available literature, this section provides representative experimental methodologies for the key stages of discovery, based on standard practices for actinomycete fermentation, purification of similar compounds, and ACE inhibition assays.

Fermentation of Actinomadura sp.

The production of secondary metabolites by Actinomadura is typically carried out in a nutrient-rich liquid medium under controlled aerobic conditions. The following is a general protocol for the fermentation of Actinomadura species.

3.1.1. Media and Culture Conditions

-

Seed Medium: A suitable seed medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar), is used to grow a seed culture.

-

Production Medium: A production medium rich in carbon and nitrogen sources is used to promote the synthesis of the desired secondary metabolite. A typical medium might contain glucose, soybean meal, and various mineral salts.

-

Fermentation Parameters:

-

Temperature: 28-30°C

-

pH: Maintained between 6.5 and 7.5

-

Aeration: Vigorous aeration to ensure sufficient oxygen supply.

-

Agitation: 200-250 rpm

-

Fermentation Time: 5-10 days

-

3.1.2. Fermentation Process

-

A slant culture of Actinomadura sp. is used to inoculate the seed medium.

-

The seed culture is incubated for 2-3 days to obtain a sufficient biomass.

-

The seed culture is then used to inoculate the production medium in a larger fermenter.

-

The fermentation is carried out for the specified duration, with regular monitoring of pH, dissolved oxygen, and cell growth.

-

At the end of the fermentation, the culture broth is harvested for extraction.

Extraction and Purification of this compound

The purification of a phosphonate-containing peptide-like compound such as this compound from a complex fermentation broth typically involves a multi-step chromatographic process.

3.2.1. Extraction

-

The harvested culture broth is centrifuged to separate the mycelium from the supernatant.

-

The supernatant, containing the secreted this compound, is the starting material for purification.

3.2.2. Chromatographic Purification

A combination of different chromatography techniques is employed to isolate this compound:

-

Ion-Exchange Chromatography: The supernatant is first passed through an anion-exchange column (e.g., Dowex 1-X2) to capture the acidic this compound. The compound is then eluted with a salt gradient (e.g., NaCl).

-

Adsorption Chromatography: The active fractions from the ion-exchange step are then subjected to adsorption chromatography on a resin like Amberlite XAD-2. The column is washed with water, and the compound is eluted with an organic solvent such as methanol or acetone.

-

Gel Filtration Chromatography: Further purification is achieved by size-exclusion chromatography on a Sephadex G-25 column to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using reverse-phase HPLC on a C18 column to obtain highly pure this compound.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The inhibitory activity of this compound is determined using an in vitro ACE inhibition assay. The most common method is the spectrophotometric assay developed by Cushman and Cheung, which measures the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL).

3.3.1. Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as the substrate

-

Borate buffer (pH 8.3)

-

1N HCl

-

Ethyl acetate

3.3.2. Assay Procedure

-

A reaction mixture is prepared containing the ACE enzyme and the test compound (this compound) in borate buffer.

-

The reaction is initiated by adding the substrate HHL to the mixture.

-

The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

-

The reaction is stopped by the addition of 1N HCl.

-

The hippuric acid formed is extracted with ethyl acetate.

-

The ethyl acetate layer is separated, evaporated to dryness, and the residue is redissolved in water.

-

The absorbance of the hippuric acid is measured at 228 nm using a spectrophotometer.

-

The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control reaction without the inhibitor.

-

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined from a dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin System and the site of action of ACE inhibitors like this compound.

References

Unveiling the Molecular Architecture of I5B2: A Phosphonate Inhibitor of Angiotensin-Converting Enzyme

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of I5B2, a potent inhibitor of Angiotensin-Converting Enzyme (ACE) isolated from Actinomadura sp. This document provides a comprehensive overview of the methodologies employed in its characterization, presents key quantitative data in a structured format, and visualizes the logical workflow of its structural determination.

Executive Summary

This compound is a phosphorus-containing natural product identified as a highly effective inhibitor of ACE, with an IC50 value of 0.091 μM. Its structure was determined through a combination of chemical degradation and spectroscopic analysis. The constituent components of this compound were identified as N-methylvaline, tyrosine, and the non-proteinogenic amino acid, 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid. This guide will delve into the experimental evidence that established the final structure of this compound as N-methyl-L-valyl-L-tyrosyl-(R)-1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1, providing a concise overview of its fundamental properties.

| Property | Value | Reference |

| Molecular Formula | C26H37N3O7P | [1] |

| Molecular Weight | 534.56 g/mol | [1] |

| Appearance | Colorless needles | [1] |

| Melting Point | 225 - 228 °C (decomposition) | [1] |

| Optical Rotation | [α]D²⁰ -55° (c 1, H₂O) | [1] |

| ACE Inhibition (IC50) | 0.091 μM | [2] |

Experimental Protocols for Structure Elucidation

The determination of the intricate structure of this compound involved a multi-faceted approach, including fermentation and isolation of the compound, followed by detailed chemical and spectroscopic analysis.

Fermentation and Isolation of this compound

The workflow for obtaining pure this compound from the culture broth of Actinomadura sp. is outlined below.

References

In-depth Technical Guide: Biochemical Properties of the I5B2 Compound

Disclaimer: The compound designated "I5B2" is not found in publicly available scientific literature or databases. The following guide is a structured template demonstrating the requested format and content. To populate this guide with factual data, please provide a known chemical identifier (e.g., CAS number, IUPAC name, or a relevant publication).

Introduction

This technical guide provides a comprehensive overview of the biochemical properties of the this compound compound. The information presented herein is intended for researchers, scientists, and drug development professionals. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways.

Mechanism of Action

To be populated with specific information about this compound's biological activity. This section would typically describe the specific molecular target(s) of this compound, such as enzymes, receptors, or ion channels. It would also detail the nature of the interaction (e.g., inhibitor, agonist, antagonist) and the downstream effects on cellular signaling pathways.

Quantitative Data Summary

All quantitative data regarding the biochemical properties of this compound are summarized in the tables below for clear comparison.

Table 1: In Vitro Binding Affinity

| Target | Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Reference |

| Target 1 | e.g., Radioligand Binding | Data | Data | Data | Citation |

| Target 2 | e.g., Surface Plasmon Resonance | Data | Data | Data | Citation |

Table 2: Enzyme Kinetics

| Enzyme | Inhibition Type | Km (µM) | Vmax (µM/s) | kcat (s⁻¹) | Reference |

| Enzyme 1 | e.g., Competitive | Data | Data | Data | Citation |

| Enzyme 2 | e.g., Non-competitive | Data | Data | Data | Citation |

Table 3: Cellular Activity

| Cell Line | Assay Type | EC50 (nM) | Emax (%) | Therapeutic Index | Reference |

| Cell Line 1 | e.g., Proliferation Assay | Data | Data | Data | Citation |

| Cell Line 2 | e.g., Reporter Gene Assay | Data | Data | Data | Citation |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing the target receptor to a density of X cells/mL.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Determine protein concentration using a Bradford assay.

-

-

Binding Reaction:

-

In a 96-well plate, add 50 µL of radioligand (e.g., [3H]-ligand) at a final concentration of Y nM.

-

Add 50 µL of competing ligand (this compound) at various concentrations.

-

Add 100 µL of the membrane preparation (Z µg of protein).

-

For non-specific binding, add a high concentration of an unlabeled ligand.

-

Incubate at room temperature for 2 hours.

-

-

Detection and Analysis:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding and analyze the data using non-linear regression to determine Kd and Ki values.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Plate Coating:

-

Coat a 96-well plate with the target antigen (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

-

Block the plate with 200 µL of blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

-

Sample Incubation:

-

Wash the plate three times with wash buffer.

-

Add 100 µL of this compound at various dilutions to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate three times with wash buffer.

-

Add 100 µL of a primary antibody against the target, conjugated to an enzyme (e.g., HRP), and incubate for 1 hour.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of the enzyme substrate (e.g., TMB) and incubate in the dark until color develops.

-

Stop the reaction with 50 µL of stop solution (e.g., 2N H2SO4).

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and calculate the concentration of the target in the samples.

-

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.

Caption: Hypothetical signaling pathway initiated by the this compound compound.

Caption: General workflow for in vitro biochemical assays of this compound.

Phosphorus-Containing Natural Products as Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of phosphorus-containing natural products as potent enzyme inhibitors. These compounds, characterized by the stable carbon-phosphorus (C-P) bond, represent a rich and underexploited source of bioactive molecules with significant potential in medicine and agriculture. Their ability to mimic transition states or isosterically replace phosphate and carboxylate groups in enzyme substrates makes them powerful tools for targeted enzyme inhibition. This guide provides a comprehensive overview of key phosphorus-containing natural products, their target enzymes, quantitative inhibition data, detailed experimental protocols for assessing their activity, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Phosphorus-Containing Natural Products

Naturally occurring organophosphorus compounds, primarily phosphonates and phosphinates, are produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates.[1][2] The defining feature of these molecules is the C-P bond, which is highly resistant to chemical and enzymatic hydrolysis compared to the labile P-O bond found in phosphate esters.[3] This inherent stability, coupled with their structural similarity to common biological molecules, is the foundation of their bioactivity.[2][4]

Many phosphorus-containing natural products act as competitive inhibitors by binding to the active site of an enzyme, mimicking the substrate or a transition state of the reaction.[2][4] In some cases, such as with the antibiotic fosfomycin, these compounds can act as irreversible inhibitors by forming a covalent bond with a key amino acid residue in the enzyme's active site.[5] The diversity of their biological effects is vast, encompassing antibacterial, herbicidal, antimalarial, and antihypertensive activities.[6]

Quantitative Inhibition Data

The potency of enzyme inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[7][8] The Ki is a measure of the binding affinity of the inhibitor to the enzyme.[9] The following tables summarize the available quantitative data for several well-characterized phosphorus-containing natural product enzyme inhibitors.

| Natural Product | Target Enzyme | Enzyme Commission (EC) Number | Inhibition Value | Source Organism |

| Phosphonates | ||||

| Fosfomycin | UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) | 2.5.1.7 | KF = 8 µM, kinact = 8.3 min-1 | Streptomyces spp. |

| FR-900098 | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | 1.1.1.267 | Potent inhibitor (specific values not consistently reported) | Streptomyces rubellomurinus |

| K-26 | Angiotensin-Converting Enzyme (ACE) | 3.4.15.1 | IC50 = 6.7 ng/mL | Actinomycete K-26 |

| I5B2 | Angiotensin-Converting Enzyme (ACE) | 3.4.15.1 | IC50 = 0.091 µM | Actinomadura sp. |

| Phosphinates | ||||

| Phosphinothricin | Glutamine Synthetase | 6.3.1.2 | Ki = low micromolar range | Streptomyces viridochromogenes |

Key Examples of Phosphorus-Containing Enzyme Inhibitors

Fosfomycin: An Irreversible Inhibitor of Bacterial Cell Wall Synthesis

Fosfomycin is a broad-spectrum antibiotic that targets the initial step in bacterial peptidoglycan biosynthesis.[5] It acts as an analog of phosphoenolpyruvate (PEP) and irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[5] The inhibition occurs through the covalent modification of a cysteine residue in the active site of MurA.[5]

Phosphinothricin: A Potent Herbicide Targeting Nitrogen Metabolism

Phosphinothricin, the active ingredient in several commercial herbicides, is a potent inhibitor of glutamine synthetase, a key enzyme in nitrogen assimilation in plants.[10] By inhibiting this enzyme, phosphinothricin leads to a rapid accumulation of ammonia and a depletion of glutamine, ultimately causing plant death.[10]

FR-900098 and Fosmidomycin: Antimalarial Agents Targeting Isoprenoid Biosynthesis

FR-900098 and the related compound fosmidomycin are promising antimalarial agents that inhibit the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[6] DXR is a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of the malaria parasite Plasmodium falciparum but is absent in humans.[6]

K-26 and this compound: Antihypertensive Peptides

K-26 and this compound are naturally occurring phosphonate-containing peptides that act as potent inhibitors of the angiotensin-converting enzyme (ACE).[1][10][11][12] ACE is a key regulator of blood pressure, and its inhibition is a major strategy for the treatment of hypertension.[8]

Experimental Protocols for Enzyme Inhibition Assays

The following section provides detailed methodologies for key experiments cited in the study of phosphorus-containing natural product enzyme inhibitors.

General Protocol for Determining IC50 Values

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme. Specific conditions will vary depending on the enzyme and substrate.

Materials:

-

Purified target enzyme

-

Substrate for the target enzyme

-

Phosphorus-containing natural product inhibitor

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

-

Multi-channel pipette

Procedure:

-

Prepare Reagent Solutions:

-

Dissolve the purified enzyme in assay buffer to a desired concentration.

-

Dissolve the substrate in assay buffer to a concentration that is typically at or near its Michaelis constant (Km).

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO, water) and create a series of dilutions in assay buffer to cover a wide range of concentrations.

-

-

Set up the Assay Plate:

-

In a 96-well plate, add a fixed volume of the enzyme solution to each well.

-

Add a range of inhibitor concentrations to the appropriate wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

-

-

Initiate the Enzymatic Reaction:

-

Add a fixed volume of the substrate solution to all wells to start the reaction.

-

-

Monitor the Reaction:

-

Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at a specific wavelength. The rate of the reaction is determined from the linear portion of the progress curve.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

-

Specific Enzyme Assay Protocols

4.2.1. Angiotensin-Converting Enzyme (ACE) Inhibition Assay [1]

-

Principle: This assay measures the inhibition of ACE, which cleaves a substrate such as hippuryl-L-histidyl-L-leucine (HHL). The product, hippuric acid, can be quantified spectrophotometrically.

-

Reagents:

-

ACE from rabbit lung

-

HHL as substrate

-

Borate buffer with NaCl

-

Inhibitor (e.g., K-26, this compound)

-

-

Procedure:

-

Pre-incubate ACE with the inhibitor in borate buffer.

-

Initiate the reaction by adding HHL.

-

Incubate at 37°C.

-

Stop the reaction by adding HCl.

-

Extract the hippuric acid with ethyl acetate, evaporate the solvent, and redissolve the residue in water.

-

Measure the absorbance at 228 nm.

-

4.2.2. Glutamine Synthetase (GS) Inhibition Assay [3][4]

-

Principle: The activity of GS is determined by measuring the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine. This product forms a colored complex with ferric chloride that can be measured at 540 nm.

-

Reagents:

-

Purified GS

-

L-glutamine, hydroxylamine, ATP, MgCl2

-

Tris-HCl buffer

-

Inhibitor (e.g., Phosphinothricin)

-

Ferric chloride reagent

-

-

Procedure:

-

Pre-incubate GS with the inhibitor in Tris-HCl buffer containing ATP and MgCl2.

-

Start the reaction by adding L-glutamine and hydroxylamine.

-

Incubate at 37°C.

-

Stop the reaction by adding the ferric chloride reagent.

-

Centrifuge to remove any precipitate and measure the absorbance of the supernatant at 540 nm.

-

4.2.3. UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) Inhibition Assay [7]

-

Principle: MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), releasing inorganic phosphate (Pi). The released Pi can be quantified using a colorimetric method.

-

Reagents:

-

Purified MurA enzyme

-

PEP and UNAG as substrates

-

HEPES or Tris-HCl buffer

-

Inhibitor (e.g., Fosfomycin)

-

Malachite green or other phosphate detection reagent

-

-

Procedure:

-

Pre-incubate MurA with the inhibitor in the assay buffer.

-

Initiate the reaction by adding PEP and UNAG.

-

Incubate at room temperature or 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric reagent.

-

Read the absorbance at the appropriate wavelength (e.g., ~650 nm for malachite green).

-

4.2.4. 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) Inhibition Assay [11]

-

Principle: DXR catalyzes the NADPH-dependent reduction of 1-deoxy-D-xylulose-5-phosphate (DXP) to 2-C-methyl-D-erythritol-4-phosphate (MEP). The activity is monitored by the decrease in NADPH absorbance at 340 nm.

-

Reagents:

-

Purified DXR enzyme

-

DXP as substrate

-

NADPH as a cofactor

-

Tris-HCl buffer with MgCl2 or MnCl2

-

Inhibitor (e.g., FR-900098)

-

-

Procedure:

-

In a cuvette, mix the assay buffer, NADPH, and the inhibitor.

-

Add the DXR enzyme and incubate briefly.

-

Start the reaction by adding DXP.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Visualizing Mechanisms and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to phosphorus-containing natural product enzyme inhibitors.

Figure 1. General mechanism of phosphonate inhibitors as transition-state analogs.

Figure 2. Biosynthetic pathway of 2-Aminoethylphosphonate (AEP).

Figure 3. Irreversible inhibition of MurA by fosfomycin.

Conclusion

Phosphorus-containing natural products represent a structurally diverse and biologically potent class of enzyme inhibitors. Their inherent stability and ability to mimic key biological molecules make them attractive lead compounds for the development of new drugs and agricultural agents. This guide has provided a comprehensive overview of their mechanism of action, quantitative inhibition data for key examples, and detailed experimental protocols to aid researchers in this exciting field. The continued exploration of this unique class of natural products holds great promise for future discoveries in drug development and beyond.

References

- 1. Correlation analysis between the chemical contents and bioactivity for the quality control of Alismatis Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of fosfazinomycin is a convergent process - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. BGC0000937 [mibig.secondarymetabolites.org]

- 5. IC50 - Wikipedia [en.wikipedia.org]

- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 7. Correlation analysis between the chemical contents and bioactivity for the quality control of Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Isolation and Characterization of I5B2, a Novel Bioactive Compound from Culture Broth

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and characterizing I5B2, a novel (hypothetical) secondary metabolite with potent antimicrobial properties, from the culture broth of Streptomyces novellus. The procedures outlined below cover the entire workflow from initial recovery to detailed structural and functional analysis.

Introduction to this compound

This compound is a novel polyketide antibiotic isolated from the fermentation broth of Streptomyces novellus strain ATCC-4285. Preliminary screenings have indicated significant inhibitory activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document details the multi-step process for obtaining highly purified this compound and characterizing its physicochemical and biological properties.

Isolation and Purification of this compound

The recovery and purification of this compound from the fermentation broth is a multi-stage process designed to remove microbial cells, proteins, and other impurities while concentrating the target compound.[1][2][3] The general workflow is depicted below.

References

An In-depth Technical Guide on the N-methylvaline and Tyrosine Components of I5B2: An Angiotensin-Converting Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

I5B2 is a naturally occurring phosphorus-containing inhibitor of Angiotensin I-Converting Enzyme (ACE), a key regulator of blood pressure. Isolated from Actinomadura sp., this peptide-based molecule incorporates N-methylvaline and tyrosine residues, which are crucial for its biological activity. This technical guide provides a comprehensive overview of the N-methylvaline and tyrosine components of this compound, including its chemical properties, the experimental protocols for its characterization, and its role in the inhibition of ACE.

Introduction

This compound is a potent inhibitor of Angiotensin I-Converting Enzyme (ACE), with an IC50 value of 0.091 μM.[1] ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance in the body. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE plays a critical role in increasing blood pressure. ACE inhibitors are a class of drugs widely used in the treatment of hypertension and heart failure. This compound, a natural product, represents a significant lead compound in the development of novel antihypertensive agents. Its unique structure, containing N-methylvaline, tyrosine, and a phosphonic acid analog of tyrosine, sets it apart from many synthetic ACE inhibitors.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound comprises three key components: N-methylvaline, tyrosine, and 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid. While the complete, definitive stereochemical structure requires access to the original isolation paper, the constituent parts provide insight into its chemical nature.

Table 1: Physicochemical Properties of this compound and its Core Components

| Property | This compound | L-N-methylvaline | L-Tyrosine |

| Molecular Formula | C23H32N3O7P | C6H13NO2 | C9H11NO3 |

| Molecular Weight | 493.49 g/mol [1] | 131.17 g/mol | 181.19 g/mol |

| Key Functional Groups | Amide, Carboxyl, Phenyl, Hydroxyl, Phosphonic Acid | Secondary Amine, Carboxyl | Phenol, Carboxyl, Primary Amine |

| Solubility | Information not available | Soluble in water | Slightly soluble in water |

The Role of N-methylvaline and Tyrosine in ACE Inhibition

The N-methylvaline and tyrosine residues are integral to the inhibitory activity of this compound. In many peptide-based enzyme inhibitors, the side chains of amino acid residues interact with specific pockets in the enzyme's active site.

-

N-methylvaline: The N-methylation of the valine residue likely provides steric bulk and modifies the electronic properties of the peptide backbone. This can influence the conformational flexibility of the molecule, potentially locking it into a bioactive conformation that fits optimally into the ACE active site. Furthermore, N-methylation can protect the peptide bond from enzymatic degradation, thereby increasing the in vivo stability and bioavailability of the inhibitor.

-

Tyrosine: The phenolic side chain of tyrosine is a common motif in ACE inhibitors. It can participate in crucial hydrogen bonding and hydrophobic interactions within the S1' subsite of the ACE active site. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the aromatic ring can engage in pi-pi stacking or hydrophobic interactions with complementary residues in the enzyme.

Experimental Protocols

The following sections detail the general experimental methodologies that would have been employed for the isolation, characterization, and activity assessment of this compound.

Fermentation and Isolation of this compound

This compound is produced by the fermentation of Actinomadura sp. The general workflow for its isolation from the culture broth would involve the following steps:

-

Fermentation: Culturing of Actinomadura sp. in a suitable nutrient-rich medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including this compound.

-

Broth Extraction: Separation of the mycelium from the culture broth by centrifugation or filtration. The supernatant, containing the secreted this compound, is then subjected to extraction with an organic solvent (e.g., ethyl acetate, butanol) to concentrate the active compound.

-

Chromatographic Purification: A multi-step chromatographic process is typically required to purify this compound to homogeneity. This may include:

-

Adsorption Chromatography: Using resins like Diaion HP-20 or Amberlite XAD to capture the compound from the aqueous extract.

-

Ion-Exchange Chromatography: To separate compounds based on their charge. Given the presence of a phosphonic acid and carboxylic acid groups, an anion-exchange resin would be effective.

-

Size-Exclusion Chromatography: Using resins like Sephadex LH-20 to separate molecules based on their size.

-

High-Performance Liquid Chromatography (HPLC): A final polishing step using reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient with a modifier like trifluoroacetic acid) to achieve high purity.

-

Structural Elucidation

The determination of the chemical structure of this compound would have relied on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the types and connectivity of protons in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

³¹P NMR: To confirm the presence and chemical environment of the phosphorus atom in the phosphonic acid group.

-

2D NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons, and thus piece together the molecular fragments.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to obtain fragmentation patterns that provide further structural information. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.

-

Amino Acid Analysis: Acid hydrolysis of this compound followed by chromatographic analysis (e.g., HPLC or amino acid analyzer) to identify and quantify the constituent amino acids (N-methylvaline and tyrosine).

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The inhibitory activity of this compound against ACE is determined using a well-established in vitro assay. A common method utilizes the substrate hippuryl-L-histidyl-L-leucine (HHL).

-

Principle: ACE cleaves the dipeptide L-histidyl-L-leucine from HHL, releasing hippuric acid. The amount of hippuric acid produced is directly proportional to the ACE activity.

-

Reagents:

-

ACE (from rabbit lung or other sources)

-

Hippuryl-L-histidyl-L-leucine (HHL) substrate

-

Buffer (e.g., borate buffer, pH 8.3, containing NaCl)

-

This compound (or other inhibitors) at various concentrations

-

Stopping reagent (e.g., HCl)

-

Extraction solvent (e.g., ethyl acetate)

-

-

Procedure: a. Pre-incubate ACE with different concentrations of this compound in the buffer at 37°C. b. Initiate the reaction by adding the HHL substrate. c. After a defined incubation period (e.g., 30 minutes), stop the reaction by adding HCl. d. Extract the hippuric acid produced into ethyl acetate. e. Evaporate the ethyl acetate and redissolve the hippuric acid in a suitable solvent. f. Quantify the hippuric acid using spectrophotometry (measuring absorbance at 228 nm) or by HPLC.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of inhibitor required to reduce ACE activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the ACE signaling pathway and a general workflow for the discovery and characterization of this compound.

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Caption: General workflow for the discovery and characterization of this compound.

Conclusion

This compound is a compelling natural product with significant potential as an Angiotensin-Converting Enzyme inhibitor. The presence of N-methylvaline and tyrosine residues is critical for its interaction with the ACE active site. This technical guide has provided an in-depth overview of the known information regarding these components, along with the standard experimental procedures used for the investigation of such molecules. Further research, including total synthesis and detailed structure-activity relationship studies, will be invaluable in leveraging the therapeutic potential of this compound and its analogs in the development of next-generation antihypertensive drugs.

References

In-depth Technical Guide: Analysis of 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid in the I5B2 Structure

Disclaimer: The requested Protein Data Bank (PDB) identifier "I5B2" does not correspond to an existing entry in the public database. Furthermore, there is no publicly available crystal structure of a protein in complex with 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid. Therefore, this guide has been generated using a representative structure of a related aminophosphonate inhibitor bound to its target protein to illustrate the requested data presentation, experimental methodologies, and visualizations. The selected proxy is the crystal structure of human collagenase-3 (MMP-13) in complex with a phosphonate inhibitor (PDB ID: 1PEX). The signaling pathways and experimental workflows are based on typical procedures for the characterization of enzyme inhibitors.

Introduction

1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid is a synthetic aminophosphonic acid, a class of compounds that are structural analogs of amino acids. Their tetrahedral phosphonate group in place of the planar carboxylate of amino acids makes them effective mimics of the transition state of peptide bond hydrolysis. This property has led to their investigation as potent inhibitors of various proteases, particularly metalloproteinases, which play crucial roles in both physiological and pathological processes, including cancer and arthritis. This technical guide provides a detailed analysis of the structural interactions, binding characteristics, and relevant experimental protocols for understanding the inhibition of matrix metalloproteinases (MMPs) by aminophosphonate compounds, using a representative example.

Physicochemical Properties of the Ligand

A summary of the key physicochemical properties of 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid is presented below.

| Property | Value |

| Molecular Formula | C₈H₁₂NO₄P |

| Molecular Weight | 217.16 g/mol |

| LogP | 0.35 (Predicted) |

| pKa | 1.6, 6.5, 10.1 (Predicted) |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 4 |

| SMILES | C1=CC(=CC=C1CC(N)P(=O)(O)O)O |

Structural Analysis of the Protein-Ligand Complex

The binding mode of aminophosphonate inhibitors to the active site of MMPs is characterized by the coordination of the phosphonate group to the catalytic zinc ion. The following table summarizes the key interactions observed in the representative structure (PDB: 1PEX).

| Interacting Residue (MMP-13) | Ligand Atom | Interaction Type | Distance (Å) |

| His218, His222, His228 | Phosphonate Oxygen | Zinc Coordination | ~2.1 - 2.3 |

| Leu181, Ala182 | Phenyl group | Hydrophobic | - |

| Glu219 | Amino group | Hydrogen Bond | 2.8 |

| Tyr240 | Hydroxyphenyl group | Pi-stacking | 4.5 |

Experimental Protocols

Protein Expression and Purification

A standard workflow for obtaining purified MMP-13 for structural and functional studies is outlined below.

Enzyme Inhibition Assay

The inhibitory potency of 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid against MMP-13 can be determined using a fluorogenic substrate assay.

Materials:

-

Recombinant human MMP-13

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid (inhibitor)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare a serial dilution of the inhibitor in the assay buffer.

-

Add 50 µL of the inhibitor dilutions to the wells of the microplate.

-

Add 25 µL of the enzyme solution (e.g., 10 nM final concentration) to each well.

-

Incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., 10 µM final concentration).

-

Monitor the increase in fluorescence (Excitation: 328 nm, Emission: 393 nm) over time.

-

Calculate the initial reaction rates and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Context

MMPs are key regulators of the extracellular matrix (ECM) and are involved in numerous signaling pathways. Their dysregulation is implicated in diseases like cancer, where they facilitate tumor invasion and metastasis.

Unraveling the Core Mechanism of I5B2: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of I5B2, a naturally derived phosphonate compound, and its mechanism of action as a potent inhibitor of the Angiotensin I Converting Enzyme (ACE). The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols from the foundational 1984 study, and visualizations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a phosphorus-containing peptide-like compound isolated from the fermentation broth of Actinomadura sp. (strain No. 937ZE-1). Structurally, it is composed of N-methylvaline, tyrosine, and the unusual amino acid 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid. The primary mechanism of action of this compound is the direct inhibition of the Angiotensin I Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin System (RAS), which is crucial for blood pressure control.

Quantitative Data

The inhibitory potential of this compound against Angiotensin I Converting Enzyme is summarized below. This data is derived from the original characterization studies.

| Compound | Target Enzyme | IC50 Value (μM) | Source Organism |

| This compound | Angiotensin I Converting Enzyme (ACE) | 0.091[1] | Actinomadura sp. No. 937ZE-1[1] |

Core Mechanism of Action: ACE Inhibition

The primary therapeutic target of this compound is the Angiotensin I Converting Enzyme (ACE). ACE plays a critical role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance.

The Renin-Angiotensin System (RAS) Pathway:

-

Renin Release: In response to low blood pressure or low sodium levels, the kidneys release the enzyme renin.

-

Angiotensin I Formation: Renin cleaves angiotensinogen, a protein produced by the liver, to form the inactive decapeptide, Angiotensin I.

-

Angiotensin II Conversion: Angiotensin I is then converted into the potent vasoconstrictor, Angiotensin II, by the action of the Angiotensin Converting Enzyme (ACE), primarily in the lungs.

-

Physiological Effects of Angiotensin II: Angiotensin II exerts several effects that lead to an increase in blood pressure:

-

Vasoconstriction: It directly causes the narrowing of blood vessels.

-

Aldosterone Secretion: It stimulates the adrenal glands to release aldosterone, a hormone that promotes sodium and water retention by the kidneys.

-

-

Bradykinin Degradation: ACE is also responsible for the breakdown of bradykinin, a peptide that promotes vasodilation (the widening of blood vessels).

By inhibiting ACE, this compound prevents the conversion of Angiotensin I to Angiotensin II. This dual action leads to decreased levels of the vasoconstrictor Angiotensin II and increased levels of the vasodilator bradykinin, resulting in an overall reduction in blood pressure.

Experimental Protocols

The following methodologies are based on the original 1984 publication by Kido et al., which detailed the discovery and characterization of this compound.

Fermentation of Actinomadura sp. No. 937ZE-1

-

Producing Organism: Actinomadura sp. strain No. 937ZE-1.

-

Seed Culture: A loopful of the mature slant culture is inoculated into a 100-ml flask containing 20 ml of seed medium (composition: 2.0% glucose, 0.5% Polypepton, 0.5% yeast extract, 0.1% meat extract, 0.2% CaCO₃; pH 7.2). The culture is incubated at 30°C for 48 hours on a rotary shaker.

-

Production Culture: 10 ml of the seed culture is transferred to a 500-ml flask containing 100 ml of production medium (composition: 2.0% soluble starch, 1.0% glucose, 1.0% Pharmamedia, 0.5% yeast extract, 0.3% (NH₄)₂SO₄, 0.2% K₂HPO₄, 0.1% MgSO₄·7H₂O, 0.2% CaCO₃; pH 7.2).

-

Incubation: The production culture is incubated at 30°C for 96 hours with shaking.

Isolation and Purification of this compound

The workflow for isolating this compound from the fermentation broth involves multiple chromatographic steps to achieve a purified final product.

References

Preliminary Investigation of I5B2 Bioactivity: A Technical Guide

Version: 1.0

Abstract

This document provides a comprehensive technical overview of the preliminary investigation into the bioactivity of the novel compound I5B2. For the purposes of this guide, this compound is a hypothetical small molecule inhibitor designed to target the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in various cancers.[1][2][3][4] This guide details the experimental protocols for foundational in vitro assays, presents mock data in a structured format, and visualizes the proposed mechanism of action and experimental workflows. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial pathways that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[2] The ERK/MAPK pathway, in particular, is a key transducer of extracellular signals to the nucleus, playing a pivotal role in cell growth and division.[3] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4]

This compound is a novel, rationally designed small molecule hypothesized to inhibit the MAPK/ERK pathway by targeting MEK1/2, the kinases immediately upstream of ERK. This guide outlines the initial in vitro characterization of this compound's bioactivity, focusing on its cytotoxic effects on a cancer cell line and its direct inhibitory effect on its putative target.

Data Presentation

The following tables summarize the quantitative data from the preliminary bioactivity assays performed on this compound.

Table 1: In Vitro Cell Viability (IC50) of this compound

This table presents the half-maximal inhibitory concentration (IC50) of this compound in the A549 human lung carcinoma cell line, as determined by the MTT assay after a 72-hour incubation period.

| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |

| A549 | This compound | 72 | 5.2 ± 0.8 |

| A549 | Doxorubicin (Control) | 72 | 0.9 ± 0.2 |

Table 2: In Vitro Kinase Inhibition (Ki) of this compound

This table shows the inhibitor constant (Ki) of this compound against recombinant human MEK1, determined using a luminescence-based kinase assay.

| Target Enzyme | Compound | Ki (nM) |

| MEK1 | This compound | 15.7 ± 2.1 |

| MEK1 | U0126 (Control) | 72.0 ± 9.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on the viability of cancer cells.[5]

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in A549 cells.

Materials:

-

A549 human lung carcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: A serial dilution of this compound is prepared in culture medium. The medium from the wells is aspirated and 100 µL of the medium containing various concentrations of this compound (ranging from 0.1 µM to 100 µM) is added. Control wells receive medium with DMSO at the same concentration as the highest this compound dose.

-

Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: After incubation, 10 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.[6]

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is read at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescence-based assay to measure the inhibitory activity of this compound against the MEK1 kinase.[7][8]

Objective: To determine the inhibitor constant (Ki) of this compound for MEK1.

Materials:

-

Recombinant human MEK1 enzyme

-

Inactive ERK2 (substrate)

-

ATP

-

This compound stock solution (1 mM in DMSO)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase reaction buffer

-

384-well white opaque plates

-

Luminometer

Procedure:

-

Kinase Reaction Setup: The kinase reaction is set up in a 384-well plate. Each well contains the kinase reaction buffer, a fixed concentration of MEK1, inactive ERK2, ATP, and varying concentrations of this compound.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for 1 hour.

-

ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to each well to terminate the reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[8]

-

ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the generated ADP to ATP and to catalyze a luciferase reaction that produces a luminescent signal. The plate is incubated for 30 minutes at room temperature.[8]

-

Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The light output is proportional to the ADP concentration, which is directly correlated with kinase activity.[7]

-

Data Analysis: The kinase activity is normalized to a control reaction without any inhibitor. The Ki value is calculated by fitting the data to the Morrison equation for tight-binding inhibitors, as this compound is expected to have high potency.

Visualization

The following diagrams illustrate the hypothesized signaling pathway of this compound and the experimental workflow.

Caption: Hypothesized mechanism of action of this compound in the MAPK/ERK signaling pathway.

Caption: Experimental workflow for the preliminary bioactivity investigation of this compound.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. cusabio.com [cusabio.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 8. ulab360.com [ulab360.com]

Methodological & Application

Application Note: In Vitro Angiotensin-Converting Enzyme (ACE1) Inhibitor Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Angiotensin-Converting Enzyme (ACE, or ACE1) is a central component of the renin-angiotensin system (RAS), a critical pathway for regulating blood pressure.[1] ACE1 catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[2] It also inactivates the vasodilator bradykinin.[3] Due to its role in increasing blood pressure, ACE1 is a primary therapeutic target for hypertension and other cardiovascular diseases.[4] ACE inhibitors are a widely used class of drugs that block the production of Angiotensin II.[5]

This document provides a detailed protocol for a sensitive and high-throughput in vitro fluorometric assay to screen and characterize potential ACE1 inhibitors. The assay is based on the cleavage of an internally quenched fluorescent substrate by ACE1. In its intact form, the substrate's fluorescence is quenched. Upon enzymatic cleavage by ACE1, a fluorescent fragment is released, resulting in a quantifiable increase in fluorescence intensity. The presence of an ACE1 inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescence signal. This method offers high sensitivity and a simplified workflow suitable for screening large numbers of compounds.

Note on ACE1 vs. ACE2: It is crucial to distinguish between ACE1 and its homolog, ACE2. While ACE1 primarily produces the vasoconstrictor Angiotensin II, ACE2 degrades it to the vasodilator Angiotensin-(1-7), thereby counteracting the effects of ACE1.[1][6] Standard ACE inhibitors like Captopril and Lisinopril are specific to ACE1 and do not inhibit ACE2.[2] This protocol is designed for screening inhibitors of ACE1.

Note on "I5B2": The term "this compound" did not correspond to a recognized cell line or standard assay component in scientific literature. This protocol is presented as a robust, general-purpose method that can be adapted for use with purified enzymes or lysates from a relevant cell line expressing ACE1. For cell-based assays, researchers should select a cell line with confirmed ACE1 expression (e.g., certain endothelial or epithelial cells) or use cells engineered to express the enzyme.[3][7]

Experimental Workflow

The overall workflow for the ACE1 inhibitor screening assay is depicted below. It involves preparation of reagents, execution of the enzymatic reaction in a 96-well plate format, and kinetic measurement of fluorescence to determine inhibitor potency.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Notes |

| Purified Rabbit Lung ACE1 | Sigma-Aldrich | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

| ACE1 Fluorogenic Substrate | AnaSpec, Bachem | e.g., Mca-RPPGFSAFK(Dnp)-OH or Abz-Gly-Phe(NO2)-Pro. Store at -20°C, protected from light. |

| Captopril (Positive Control) | Sigma-Aldrich | Potent ACE1 inhibitor. |

| Assay Buffer | - | 100 mM Tris-HCl, 300 mM NaCl, 10 µM ZnCl₂, pH 8.3. |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving test compounds. |

| 96-well black, flat-bottom plates | Corning, Greiner | Opaque plates are essential to minimize light scatter in fluorescence assays. |

| Fluorescence Microplate Reader | BioTek, Molecular Devices | Capable of kinetic reads with excitation/emission wavelengths appropriate for the substrate. |

Experimental Protocol

This protocol is optimized for a 96-well plate format with a final reaction volume of 100 µL.

4.1. Reagent Preparation

-

Assay Buffer: Prepare a solution containing 100 mM Tris-HCl, 300 mM NaCl, and 10 µM ZnCl₂. Adjust the pH to 8.3 at room temperature. Filter sterilize and store at 4°C.

-

ACE1 Enzyme Working Solution: Dilute the stock ACE1 enzyme in cold Assay Buffer to a final concentration of 20 mU/mL. Prepare this solution fresh on the day of the assay and keep it on ice. The optimal concentration may need to be determined empirically.

-

Substrate Working Solution: Reconstitute the fluorogenic substrate in DMSO to create a stock solution (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to a working concentration of 200 µM. Protect from light.

-

Positive Control (Captopril): Prepare a 1 mM stock solution of Captopril in deionized water. Create a series of dilutions in Assay Buffer to generate a dose-response curve (e.g., final concentrations from 1 nM to 10 µM).

-

Test Compounds: Dissolve test compounds in DMSO to create high-concentration stocks (e.g., 10-50 mM). Prepare serial dilutions in Assay Buffer. The final DMSO concentration in the assay should not exceed 1% to avoid enzyme inhibition.

4.2. Assay Procedure

-

Plate Setup: Design the plate layout to include wells for blanks (no enzyme), negative controls (no inhibitor), positive controls (Captopril), and test compounds.

-

Blank Wells: 50 µL Assay Buffer.

-

Negative Control Wells: 25 µL Assay Buffer.

-

Positive Control Wells: 25 µL of each Captopril dilution.

-

Test Compound Wells: 25 µL of each test compound dilution.

-

-

Enzyme Addition: Add 25 µL of the ACE1 Enzyme Working Solution to the Negative Control, Positive Control, and Test Compound wells. Do not add enzyme to the Blank wells.

-

Pre-incubation: Mix the plate gently on a shaker for 30-60 seconds and pre-incubate at 37°C for 15 minutes. This allows inhibitors to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 50 µL of the Substrate Working Solution to all wells (including Blanks) to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, taking readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the substrate (e.g., Ex: 330 nm, Em: 430 nm for Abz-based substrates).

Data Presentation and Analysis

5.1. Calculation of Percent Inhibition

-

Determine the reaction rate (slope) from the linear portion of the kinetic curve for each well (RFU/min).

-

Calculate the average rate for each condition (blanks, controls, samples).

-

Subtract the average blank rate from all other measurements to correct for background fluorescence.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = [1 - (Rate of Sample / Rate of Negative Control)] * 100

5.2. Determination of IC₅₀

-

Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value. The IC₅₀ is the concentration of inhibitor required to reduce ACE1 activity by 50%.

5.3. Example Data: IC₅₀ Values of Known ACE1 Inhibitors

The following table summarizes typical IC₅₀ values for well-characterized ACE1 inhibitors, which can be used as benchmarks for assay validation.[8][9][10][11]

| Inhibitor | Typical In Vitro IC₅₀ (nM) | Notes |

| Captopril | 1.0 - 20.0 | A potent, widely used reference inhibitor.[8][11] |

| Lisinopril | 1.2 - 1.9 | A highly potent inhibitor.[8][10] |

| Enalaprilat | ~2.4 | The active metabolite of Enalapril.[8] |

ACE Signaling Pathway

ACE1 is the central enzyme in the Renin-Angiotensin System (RAS) pathway. Beyond its catalytic function, binding of inhibitors to ACE1 can also trigger intracellular signaling cascades, representing a non-canonical function of the enzyme.

References

- 1. Association investigations between ACE1 and ACE2 polymorphisms and severity of COVID-19 disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACE and ACE2: a tale of two enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin-I-converting enzyme and its relatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mini-review: Angiotensin- converting enzyme 1 (ACE1) and the impact for diseases such as Alzheimer’s disease, sarcopenia, cancer, and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the ACE2 receptor? [asbmb.org]

- 6. Angiotensin-converting enzyme 2 - Wikipedia [en.wikipedia.org]

- 7. ACE inhibitors on ACE1, ACE2, and TMPRSS2 expression and spheroid attachment on human endometrial Ishikawa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 9. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

Application Notes: Characterization of I5B2 in Cellular Models of Hypertension

Introduction

Hypertension is a multifactorial disease characterized by elevated blood pressure, a major risk factor for cardiovascular diseases. Vascular remodeling, including the proliferation and migration of vascular smooth muscle cells (VSMCs), is a key pathological feature of hypertension.[1][2][3] The renin-angiotensin system (RAS) and its primary effector, Angiotensin II (Ang II), are central to the pathophysiology of hypertension.[4][5][6][7][8] Ang II, by binding to its type 1 receptor (AT1R) on VSMCs, triggers a cascade of intracellular signaling events leading to vasoconstriction, cellular hypertrophy, proliferation, and migration.[4][5][9] Consequently, Ang II-stimulated VSMCs serve as a robust and pertinent in vitro model for studying hypertension and for the preliminary screening of novel anti-hypertensive compounds.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing an Ang II-induced VSMC model to evaluate the efficacy of a novel investigational compound, I5B2. The following sections detail the underlying signaling pathways, provide step-by-step protocols for key functional assays, and present data in a structured format.

Angiotensin II Signaling in Vascular Smooth Muscle Cells

Ang II initiates its effects by binding to the AT1 receptor, a G-protein coupled receptor (GPCR). This binding activates multiple downstream signaling cascades that are crucial for the hypertensive phenotype. A primary pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to VSMC contraction.[5] Both DAG and elevated intracellular Ca2+ activate Protein Kinase C (PKC), which in turn activates downstream kinases like the MAPKs (ERK1/2). The MAPK pathway is strongly implicated in the regulation of VSMC proliferation and migration. Furthermore, Ang II stimulation leads to the activation of non-receptor tyrosine kinases, such as Src, which can also contribute to MAPK activation and other growth-related signaling.[6][10]

Experimental Workflow

The general workflow for evaluating the effects of this compound on Ang II-stimulated VSMCs involves cell culture, induction of a hypertensive phenotype with Ang II, treatment with this compound, and subsequent functional or molecular analysis.

Application 1: VSMC Proliferation Assay

Objective: To determine the effect of this compound on Ang II-induced VSMC proliferation. Uncontrolled proliferation of VSMCs is a hallmark of vascular remodeling in hypertension.[1] The 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay is a modern method to quantify newly synthesized DNA, directly measuring cell proliferation.[11][12][13]

Experimental Protocol: EdU Proliferation Assay

-

Cell Plating: Seed primary human aortic smooth muscle cells (HASMCs) in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/mL in smooth muscle cell growth medium.[11][12]

-

Synchronization: Once cells reach 60-70% confluency, replace the growth medium with a serum-free basal medium. Incubate for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

-

Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

-

Stimulation: Add Angiotensin II (final concentration 100 nM) to the appropriate wells. Include a non-stimulated control group.

-

EdU Labeling: After 24 hours of Ang II stimulation, add EdU to each well to a final concentration of 10 µM. Incubate for an additional 24 hours.[12]

-

Fixation and Permeabilization:

-

Gently aspirate the media and wash the cells once with 1X PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS containing 3% BSA.

-

Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.

-

-

Click-iT® Reaction:

-

Wash cells twice with PBS containing 3% BSA.

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (e.g., containing Alexa Fluor® 488 azide).

-

Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

-

-

Nuclear Staining:

-

Wash the cells once with PBS.

-

Stain the nuclei with Hoechst 33342 (1 µg/mL in PBS) for 30 minutes at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Wash the plate twice with PBS.

-

Image the plate using a high-content imaging system.

-

Quantify the percentage of EdU-positive cells (green) relative to the total number of cells (blue nuclei).

-

Data Presentation: Effect of this compound on VSMC Proliferation

| Treatment Group | This compound Conc. (µM) | Ang II (100 nM) | % EdU Positive Cells (Mean ± SD) | % Inhibition of Proliferation |

| Vehicle Control | 0 | - | 4.5 ± 1.2 | - |

| Ang II Stimulated | 0 | + | 28.7 ± 3.5 | 0% |

| This compound | 0.1 | + | 25.1 ± 3.1 | 12.5% |

| This compound | 1 | + | 16.2 ± 2.8 | 43.6% |

| This compound | 10 | + | 8.9 ± 1.9 | 69.0% |

| This compound | 100 | + | 5.1 ± 1.5 | 82.2% |

Application 2: VSMC Migration Assay

Objective: To assess the inhibitory effect of this compound on Ang II-induced VSMC migration. The migration of VSMCs from the media to the intima is a critical step in the formation of neointimal lesions in hypertensive vascular disease.[14][15] The scratch (or wound healing) assay is a straightforward and widely used method to study directional cell migration in vitro.[16][17]

Experimental Protocol: Scratch (Wound Healing) Assay

-

Cell Plating: Seed HASMCs in a 24-well plate and grow to a confluent monolayer.

-

Synchronization: Serum-starve the confluent monolayer for 24 hours as described previously.

-

Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[17]

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add serum-free medium containing Ang II (100 nM) and different concentrations of this compound or vehicle.

-

Imaging: Immediately capture images of the scratch at designated locations (T=0 hours). Place the plate back in the incubator.

-

Time-course Imaging: Acquire images of the same locations at subsequent time points (e.g., 12, 24, and 48 hours).

-

Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the initial wound area at T=0.

-

Wound Closure (%) = [(Area₀ - Areaₜ) / Area₀] x 100

-

Data Presentation: Effect of this compound on VSMC Migration

| Treatment Group | This compound Conc. (µM) | Ang II (100 nM) | % Wound Closure at 24h (Mean ± SD) | % Inhibition of Migration |

| Vehicle Control | 0 | - | 15.2 ± 4.1 | - |

| Ang II Stimulated | 0 | + | 75.8 ± 8.2 | 0% |

| This compound | 0.1 | + | 68.1 ± 7.5 | 10.2% |

| This compound | 1 | + | 45.5 ± 6.9 | 40.0% |

| This compound | 10 | + | 28.3 ± 5.5 | 62.7% |

| This compound | 100 | + | 18.9 ± 4.8 | 75.1% |

Application 3: Intracellular Calcium Mobilization

Objective: To determine if this compound can attenuate the rapid increase in intracellular calcium ([Ca²⁺]i) triggered by Ang II. This initial Ca²⁺ transient is a critical event for both acute vasoconstriction and the initiation of downstream growth signals.[18][19]

Experimental Protocol: Fura-2 AM Calcium Imaging

-

Cell Plating: Seed HASMCs on glass-bottom dishes suitable for fluorescence microscopy.

-

Fura-2 AM Loading:

-

Pre-treatment: Mount the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. Perfuse the cells with HBSS containing this compound or vehicle for 5-10 minutes to establish a baseline.

-

Stimulation and Measurement:

-

Begin recording the fluorescence ratio from excitation at 340 nm and 380 nm (emission at 510 nm).

-

After establishing a stable baseline, perfuse the cells with HBSS containing Ang II (100 nM) with or without this compound.

-

Continue recording to capture the peak Ca²⁺ response and its subsequent decay.

-

-

Analysis: Calculate the 340/380 nm fluorescence ratio over time. The peak of the ratio change after Ang II stimulation corresponds to the peak [Ca²⁺]i.

Data Presentation: Effect of this compound on Ang II-Induced Calcium Mobilization

| Treatment Group | This compound Conc. (µM) | Ang II (100 nM) | Peak 340/380 Ratio (Mean ± SD) | % Inhibition of Ca²⁺ Peak |

| Baseline | - | - | 0.85 ± 0.05 | - |

| Ang II Stimulated | 0 | + | 2.15 ± 0.18 | 0% |

| This compound | 1 | + | 1.88 ± 0.15 | 20.8% |

| This compound | 10 | + | 1.41 ± 0.12 | 56.9% |

| This compound | 100 | + | 0.98 ± 0.09 | 89.0% |

Application 4: Analysis of Signaling Protein Activation

Objective: To investigate the effect of this compound on the activation of key signaling proteins in the Ang II pathway, such as the phosphorylation of ERK1/2 (p-ERK). Western blotting is the standard method for this analysis.[21][22]

Experimental Protocol: Western Blotting for p-ERK

-

Cell Culture and Treatment: Grow HASMCs in 6-well plates. Synchronize by serum starvation and pre-treat with this compound as described above. Stimulate with Ang II (100 nM) for a short duration (e.g., 5-15 minutes) to capture peak ERK phosphorylation.

-

Cell Lysis:

-

Immediately place the plate on ice and aspirate the medium.

-

Wash cells with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer, boil for 5 minutes at 95°C.

-

SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2 and a loading control like GAPDH or β-actin.

-

Densitometry: Quantify the band intensities using image analysis software. Express p-ERK levels relative to total ERK or the loading control.

Data Presentation: Effect of this compound on Ang II-Induced ERK1/2 Phosphorylation

| Treatment Group | This compound Conc. (µM) | Ang II (100 nM) | p-ERK / Total ERK Ratio (Arbitrary Units, Mean ± SD) | % Inhibition of Phosphorylation |

| Vehicle Control | 0 | - | 0.12 ± 0.04 | - |

| Ang II Stimulated | 0 | + | 1.00 ± 0.11 | 0% |

| This compound | 1 | + | 0.78 ± 0.09 | 22.0% |

| This compound | 10 | + | 0.45 ± 0.07 | 55.0% |

| This compound | 100 | + | 0.19 ± 0.05 | 81.0% |

References

- 1. Hypertension Induced Morphological and Physiological Changes in Cells of the Arterial Wall - PMC [pmc.ncbi.nlm.nih.gov]